molecular formula C15H18BrNO2 B1412880 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester CAS No. 2205384-05-8

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B1412880
M. Wt: 324.21 g/mol
InChI Key: MZELWWCSBYLXAG-UHFFFAOYSA-N
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Description

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Indoles, both natural and synthetic, show various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their significant role in natural products and drugs . A specific synthesis method for a similar compound, (±)-trans-trikentrin A, started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .


Molecular Structure Analysis

The molecular structure of a similar compound, 5-Bromoindole-2-carboxylic acid, is represented by the linear formula: C9H6NO2Br. It has a molecular weight of 240.05 .


Chemical Reactions Analysis

Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Physical And Chemical Properties Analysis

5-Bromoindole-2-carboxylic acid, a similar compound, is a powder stored at -20°C .

Scientific Research Applications

Synthesis Technology

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is involved in synthesis processes. For instance, a study by Huang Bi-rong (2013) explored the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester using similar compounds. They optimized the synthesis process, achieving a yield of 84.6% and purity over 98% (Huang Bi-rong, 2013).

Intermediate for Drug Synthesis

Wang Yu-ling (2011) reported the synthesis of a key intermediate for arbidol hydrochloride, closely related to 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester. This compound was synthesized from 1,2-dimethy-5-hydroxyl-1H-indoles-3-carboxylic acid ethyl ester with an overall yield of 80.3% (Wang Yu-ling, 2011).

Pharmaceutical Research

In pharmaceutical research, various brominated indole derivatives, like those involving 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester, have been studied. For instance, Nathaniel L. Segraves and P. Crews (2005) investigated brominated tryptophan alkaloids from Thorectidae sponges, including several brominated indole derivatives (Nathaniel L. Segraves & P. Crews, 2005).

Chemical Synthesis

Research by Q. Cai et al. (2009) focused on the synthesis of indole-2-carboxylic esters through a copper-catalyzed process. This process is relevant for synthesizing compounds like 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester under room temperature or mild conditions (Q. Cai et al., 2009).

Mannich Reaction Study

Liu Zong-lin (2013) conducted a study on the Mannich reaction of arbidol hydrochloride using a related compound, demonstrating the utility of such compounds in complex chemical reactions (Liu Zong-lin, 2013).

Natural Sources and Derivatives

D. B. Abdjul et al. (2015) isolated new indole derivatives, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, from a marine sponge, highlighting the natural occurrence and potential applications of such compounds (D. B. Abdjul et al., 2015).

Future Directions

Given the significant role of indole derivatives in natural products and drugs, and their application as biologically active compounds, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there will be ongoing research and development in this area.

properties

IUPAC Name

ethyl 5-bromo-1-(2-methylpropyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c1-4-19-15(18)14-8-11-7-12(16)5-6-13(11)17(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZELWWCSBYLXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC(C)C)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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